Cas no 80-54-6 (3-(4-tert-butylphenyl)-2-methylpropanal)

3-(4-tert-butylphenyl)-2-methylpropanal structure
80-54-6 structure
상품 이름:3-(4-tert-butylphenyl)-2-methylpropanal
CAS 번호:80-54-6
MF:C14H20O
메가와트:204.308004379272
MDL:MFCD00047655
CID:34218
PubChem ID:228987

3-(4-tert-butylphenyl)-2-methylpropanal 화학적 및 물리적 성질

이름 및 식별자

    • 3-(4-(tert-Butyl)phenyl)-2-methylpropanal
    • 3-(4-T-BUTYLPHENYL)-2-ISOBUTYRALDEHYDE
    • 3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • 4-TERT-BUTYL-ALPHA-METHYL-BENZENEPROPANAL
    • 4-TERT-BUTYL-ALPHA-METHYLHYDROCINNAMALDEHYDE
    • BETA-3-(4-TERT-BUTYLPHENYL)ISOBUTYRALDEHYDE
    • P-TERT-BUTYL-A-METHYLHYDROCINN AMALDEHYDE
    • 3-(4-tert-Butylphenyl)-2-methylpropanal
    • 4-(1,1-dimethylethyl)-.alpha.-methyl-Benzenepropanal
    • 4-(1,1-dimethylethyl)-alpha-methyl-benzenepropana
    • 4-(1,1-Dimethylethyl)-methylbenzenepropanal
    • 4-tert-butyl-alpha-methyl hydrocinnamic aldehyde
    • alpha-Methyl, beta-(p-tert-butylphenyl)propionaldehyde
    • alpha-Methyl-p-(tert-butyl)hydrocinnamaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-alpha-methyl-
    • Benzenepropanal, 4-(tert-butyl)-a-methyl-
    • Benzenepropanal, 4-tert-butyl-alpha-methyl-
    • Benzenepropanal,
    • Lily aldehyde
    • Lilestralis
    • 2-(4-tert-Butylbenzyl)propionaldehyde (tech)
    • 3-(p-tert-Butylphenyl)isobutylaldehyde
    • Butylphenyl methylpropional
    • LILIAL(SG)
    • Lilialdehyde
    • p-tert-Butyl-α-methylhydrocinnamaldehyde
    • lilyal
    • Lilial
    • 4-tert-Butyl-α-methylhydrocinnamaldehyde
    • 3-(4-tert-Butylphenyl)-2-methylpropionaldehyde
    • Lillial
    • 2-(4-tert-Butylbenzyl)propionaldehyde
    • Benzenepropanal, 4-(1,1-dimethylethyl)-.alpha.-methyl-
    • SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 3-(4-tert-butylphenyl)-2-methyl-propanal
    • DSSTox_CID_6500
    • p-tert-Butyl-.alpha.-methylhydrocinnamaldehyde
    • .alpha.-Methyl-p-
    • 4-(1,1-Dimethylethyl)-α-methylbenzenepropanal (ACI)
    • Hydrocinnamaldehyde, p-tert-butyl-α-methyl- (6CI, 7CI, 8CI)
    • (±)-2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-(4-tert-Butylbenzyl)propanal
    • 2-[(4-tert-Butylphenyl)methyl]propanal
    • 2-Methyl-3-(4-tert-butylphenyl)propanal
    • 2-Methyl-3-(p-tert-butylphenyl)propanal
    • 3-(p-tert-Butylphenyl)-2-methylpropionaldehyde
    • 4-tert-Butyl-α-methylhydrocinnamic aldehyde
    • lilestral
    • Lysmeral
    • Lysmeral Extra
    • NSC 22275
    • P-T-Bucinal
    • p-tert-Butyl-α-methyldihydrocinnamaldehyde
    • p-tert-Butyl-α-methylhydrocinnamic aldehyde
    • PT-Bucinal
    • α-Methyl-p-tert-butylhydrocinnamaldehyde
    • β-Lilial
    • 3-(4-tert-butylphenyl)-2-methylpropanal
    • MDL: MFCD00047655
    • 인치: 1S/C14H20O/c1-11(10-15)9-12-5-7-13(8-6-12)14(2,3)4/h5-8,10-11H,9H2,1-4H3
    • InChIKey: SDQFDHOLCGWZPU-UHFFFAOYSA-N
    • 미소: O=CC(CC1C=CC(C(C)(C)C)=CC=1)C

계산된 속성

  • 정밀분자량: 204.15100
  • 동위원소 질량: 204.151
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 1
  • 중원자 수량: 15
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 194
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 1
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.9
  • 토폴로지 분자 극성 표면적: 17.1
  • 상호 변형 이기종 수량: 2

실험적 성질

  • 색과 성상: Liquid
  • 밀도: 0.946 g/mL at 20 °C(lit.)
  • 비등점: 150°C/10mmHg(lit.)
  • 플래시 포인트: 100°C
  • 굴절률: n20/D 1.504-1.506
  • PSA: 17.07000
  • LogP: 3.36160
  • 용해성: 에탄올, 기름에 녹고 물에 녹지 않다
  • 농도: 2000 μg/mL in methanol

3-(4-tert-butylphenyl)-2-methylpropanal 보안 정보

  • 기호: GHS07 GHS09
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H302,H315,H411
  • 경고성 성명: P273
  • 위험물 운송번호:UN 3082 9/PG 3
  • WGK 독일:3
  • 위험 범주 코드: R22;R38;R51/53
  • 보안 지침: S60
  • 포카표 F사이즈:10
  • RTECS 번호:MW4895000
  • 위험물 표지: Xn N
  • 저장 조건:2-8°C
  • 위험 용어:R22; R38; R51/53

3-(4-tert-butylphenyl)-2-methylpropanal 세관 데이터

  • 세관 번호:2912291000
  • 세관 데이터:

    ?? ?? ??:

    2912291000

    개요:

    2912291000. Glyoxal[즉 아세틸-Ah-메틸 시나몬 알데히드 산화물].부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.최저 관세: 5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 포름알데히드의 외관

    요약:

    2912291000. 부가가치세: 17.0%. 환급률: 9.0%.??? ??:5.5%. General tariff:30.0%

3-(4-tert-butylphenyl)-2-methylpropanal 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB138781-25 g
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
25 g
€72.90 2023-07-20
abcr
AB138781-1 kg
3-(4-tert-Butylphenyl)isobutyraldehyde, 95%; .
80-54-6 95%
1 kg
€174.30 2023-07-20
Enamine
EN300-117673-100.0g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
100.0g
$67.0 2023-07-07
Enamine
EN300-117673-0.05g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
0.05g
$19.0 2023-07-07
Enamine
EN300-117673-50.0g
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 95%
50.0g
$50.0 2023-07-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005543-25ml
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 97%
25ml
¥128 2024-05-21
AstaTech
56949-250/G
3-(4-TERT-BUTYLPHENYL)-2-METHYLPROPIONALDEHYDE
80-54-6 95%
250/G
$POA 2022-06-01
Alichem
A019113529-250g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6 95%
250g
$150.92 2023-09-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L11070-100g
3-(4-(tert-Butyl)phenyl)-2-methylpropanal
80-54-6
100g
¥146.0 2021-09-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R005543-100ml
3-(4-tert-butylphenyl)-2-methylpropanal
80-54-6 97%
100ml
¥101 2024-05-21

3-(4-tert-butylphenyl)-2-methylpropanal 합성 방법

합성회로 1

반응 조건
1.1 Catalysts: Potassium carbonate
참조
A versatile method for the conversion of ketones to aldehydes
Virgilio, Joseph A.; et al, Organic Preparations and Procedures International, 1982, 14(1-2), 9-20

합성회로 2

반응 조건
1.1 Reagents: Sodium acetate Catalysts: Bis(dibenzylideneacetone)palladium Solvents: Methanol
참조
Transition metal catalyzed reactions of diaryliodonium salts. VII. Palladium-catalyzed reaction of diaryliodonium salts with allylic alcohols
Nishimura, Akio; et al, Nippon Kagaku Kaishi, 1985, (3), 558-60

합성회로 3

반응 조건
1.1 Reagents: Oxygen Solvents: Acetonitrile ;  3 h
참조
Controlled light-induced release of volatile aldehydes and ketones by photofragmentation of 2-oxo-(2-phenyl)acetates
Levrand, Barbara; et al, Chimia, 2007, 61(10), 661-664

합성회로 4

반응 조건
1.1 Reagents: Hydrogen Catalysts: Nickel (derivatives) Solvents: Ethanol ;  rt → 40 °C
참조
Process for preparation of lilial by selective hydrogenation of p-tert-butyl-α-methylcinnamic aldehyde
, China, , ,

합성회로 5

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate Solvents: 1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ;  rt; rt → 100 °C; 100 °C
참조
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

합성회로 6

반응 조건
1.1 Reagents: Methyldicyclohexylamine Solvents: Water ;  15 min, rt
1.2 Catalysts: (4-Nitrophenyl)phenylmethanone oxime (styrene divinylbenzene copolymer bound, reaction product with dilithiu…) ;  rt → 120 °C; 10 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
참조
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

합성회로 7

반응 조건
1.1 Reagents: Diisopropylamine ,  Carbon monoxide ,  Hydrogen Catalysts: Dicobalt octacarbonyl ;  107 °C
참조
Octacarbonyldicobalt
Pauson, Peter L.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-26

합성회로 8

반응 조건
1.1 Reagents: Nickel dichloride ,  Sodium borohydride Solvents: Methanol ,  Water ;  15 min, rt
1.2 Solvents: Methanol ;  rt
참조
One-Pot Lewis Acid Mediated Water-Promoted Transformation of Styrenes to α-Substituted Conjugated Enals
Kudriashova, Ekaterina S.; et al, Organic Letters, 2023, 25(27), 4996-5000

합성회로 9

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ;  overnight, rt
참조
Bioreduction of α-methylcinnamaldehyde derivatives: Chemo-enzymatic asymmetric synthesis of Lilial and Helional
Stueckler, Clemens; et al, Dalton Transactions, 2010, 39(36), 8472-8476

합성회로 10

반응 조건
1.1 Reagents: Tetrabutylammonium bromide ,  Methyldicyclohexylamine Solvents: Dimethylacetamide ,  Water ;  15 min, rt
1.2 Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium ;  rt → 120 °C; 8 h, 120 °C; 120 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  10 min, rt
참조
Arylation of allyl alcohols in organic and aqueous media catalyzed by oxime-derived palladacycles: synthesis of β-arylated carbonyl compounds
Alacid, Emilio; et al, Advanced Synthesis & Catalysis, 2007, 349, 2572-2584

합성회로 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium
참조
3- and 4-(7-benz[a]anthracenyl)-N-benzoylaziridines 3- and 4-(9-anthracenyl)-N-benzoylaziridines
Vingiello, Frank A.; et al, Organic Preparations and Procedures International, 1971, 3(1), 9-15

합성회로 12

반응 조건
1.1 Reagents: Potassium fluoride Solvents: Methanol
참조
Cobalt carbonyl catalyzed reactions of esters and lactones with hydrosilane and carbon monoxide. A novel synthetic method for the introduction of the siloxymethylidene group
Chatani, Naoto; et al, Journal of the American Chemical Society, 1986, 108(23), 7361-73

합성회로 13

반응 조건
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ;  rt; rt → 100 °C; 24 h, 100 °C
참조
Utilisation of ionic liquid solvents for the synthesis of Lily-of-the-Valley fragrance {β-Lilial; 3-(4-t-butylphenyl)-2-methylpropanal}
Forsyth, Stewart A.; et al, Journal of Molecular Catalysis A: Chemical, 2005, 231(1-2), 61-66

합성회로 14

반응 조건
1.1 Reagents: Sodium bicarbonate ,  Sodium iodide Catalysts: Palladium diacetate Solvents: Hexamethylphosphoramide
참조
Palladium-catalyzed vinylation of organic halides
Heck, Richard F., Organic Reactions (Hoboken, 1982, 27,

합성회로 15

반응 조건
1.1 Reagents: 2,2-Dimethoxypropane Solvents: Dichloromethane ;  0 °C; 10 min, 0 °C; 0 °C → rt; 30 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  0 °C; 20 min, 0 °C
참조
Z-Selective access to α-trifluoromethyl arylenes through Pd-catalyzed fluoroarylation of 1,1-difluoroallenes
Chen, Lei; et al, Organic & Biomolecular Chemistry, 2023, 21(45), 8979-8983

합성회로 16

반응 조건
1.1 Reagents: Potassium fluoride Catalysts: Methanol
참조
Conversion of alkyl acetates to (siloxymethylene)alkanes by dicobalt octacarbonyl-catalyzed reaction with a hydrosilane and carbon monoxide
Chatani, Naoto; et al, Journal of the American Chemical Society, 1983, 105(5), 1370-2

합성회로 17

반응 조건
1.1 Solvents: Methanol
참조
A study of enantioselective reduction of para-substituted 2-methylcinnamaldehydes by Baker's yeast
Sunjic, Vitomir; et al, Croatica Chemica Acta, 1996, 69(2), 643-660

합성회로 18

반응 조건
1.1 Reagents: 2,4,6-Trimethylpyridine Catalysts: 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile ,  Nickel(2+), tetraaqua[4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]-, ch… Solvents: Acetonitrile ;  3 min, rt; 24 h, rt
1.2 Reagents: Acetic acid ,  Tetrabutylammonium fluoride Solvents: Tetrahydrofuran ;  0 °C → rt; 2 h, rt
참조
Formal β-C-H Arylation of Aldehydes and Ketones by Cooperative Nickel and Photoredox Catalysis
Liu, Kun; et al, Angewandte Chemie, 2022, 61(31),

3-(4-tert-butylphenyl)-2-methylpropanal Raw materials

3-(4-tert-butylphenyl)-2-methylpropanal Preparation Products

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:80-54-6)Lily aldehyde
sfd5925
순결:99.9%
재다:200kg
가격 ($):문의